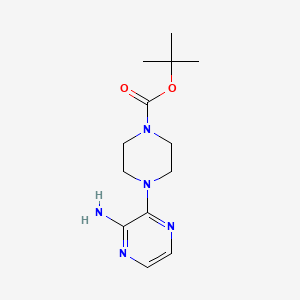
Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate
Overview
Description
2-Amino-3-(4-boc-piperazin-1-yl)pyrazine
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit antibacterial activities against both gram-positive and gram-negative strains .
Biochemical Pathways
Similar compounds have been known to interfere with bacterial cell wall synthesis or protein production .
Result of Action
Biological Activity
Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate (CAS: 1208542-95-3) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, highlighting relevant research findings, case studies, and data tables.
- IUPAC Name : this compound
- Molecular Formula : C13H21N5O2
- Molecular Weight : 279.34 g/mol
- Purity : 98% .
This compound exhibits its biological effects primarily through the inhibition of Class I phosphoinositide 3-kinase (PI3K) enzymes. These enzymes play a crucial role in various cellular processes, including growth, proliferation, and survival. The compound's structure allows it to interact with specific isoforms of PI3K, particularly the PI3K-alpha and -beta isoforms, which are often implicated in tumorigenesis .
Antitumor Activity
Research has indicated that derivatives of aminopyrazine, including this compound, possess significant anti-tumor properties. These compounds have been shown to inhibit uncontrolled cellular proliferation associated with various malignancies .
Table 1: Summary of Antitumor Activity
| Compound | Target Cancer Type | Mechanism | Reference |
|---|---|---|---|
| This compound | Various cancers | PI3K inhibition | |
| Analog A | Breast cancer | PI3K inhibition | |
| Analog B | Leukemia | PI3K inhibition |
Solubility and Pharmacokinetics
The solubility and pharmacokinetic profiles of this compound are critical for its efficacy as a therapeutic agent. Studies have shown that modifications to the piperazine ring can enhance solubility while maintaining or improving biological activity against target pathogens like Trypanosoma brucei .
Table 2: Solubility and Potency Data
| Compound Modification | Aqueous Solubility (μg/mL) | Potency (IC50 μM) | Reference |
|---|---|---|---|
| Original Compound | 100 | 0.5 | |
| Methylated Derivative | 250 | 0.25 | |
| Demethylated Derivative | 80 | 1.5 |
Study on Anti-Trypanosomal Activity
In a study examining the anti-trypanosomal activity of various piperazine derivatives, this compound was evaluated alongside several analogs. The results indicated that while some modifications improved solubility significantly, they often resulted in decreased potency against T. brucei. The original compound maintained a balance between solubility and potency, making it a promising candidate for further development .
Clinical Implications
The potential for this compound in treating cancers related to PI3K signaling pathways has been highlighted in several preclinical studies. Its ability to inhibit key pathways involved in tumor growth suggests that it could serve as an effective therapeutic agent in oncology .
Properties
IUPAC Name |
tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-10(14)15-4-5-16-11/h4-5H,6-9H2,1-3H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVMFRXXKIFECN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671892 | |
| Record name | tert-Butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208542-95-3 | |
| Record name | tert-Butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















